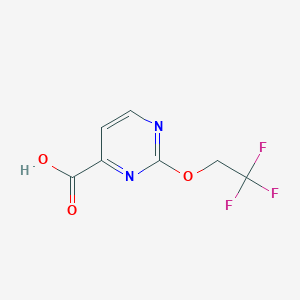

2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular weight of 222.12 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H5F3N2O3/c8-7(9,10)2-15-5-1-4(6(13)14)11-3-12-5/h1,3H,2H2,(H,13,14) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its melting point is not specified in the available information.Scientific Research Applications

Synthesis and Structural Studies

- Researchers have successfully synthesized a series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines. These compounds have been characterized using single-crystal X-ray diffraction analyses, revealing detailed molecular structures and offering insights into their chemical properties (Ma et al., 2016).

Applications in Solar Cells

- A study reported the use of pyrimidine-2-carboxylic acid as an electron-accepting and anchoring group in dye-sensitized solar cells. The research highlighted the enhanced interaction between the anchoring group and TiO2, leading to improved solar cell efficiency (Wu et al., 2015).

Development of Novel Inhibitors

- Research has been conducted on the structure-activity relationship of pyrimidine derivatives as inhibitors of AP-1 and NF-κB mediated gene expression. This highlights the potential of these compounds in the context of gene regulation and therapeutic applications (Palanki et al., 2002).

Anticancer Research

- Studies on ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have been conducted. These complexes exhibit antiproliferative activity and target specific cellular structures like mitochondria, showcasing their potential in anticancer research (Pierroz et al., 2012).

Synthesis of Phosphodiesterase Inhibitors

- Research on 1H-Pyrazolo[4,3-d]pyrimidines, which incorporate 2-(2,2,2-trifluoroethoxy)ethyl, has led to the development of potent phosphodiesterase 5 (PDE5) inhibitors. These studies contribute to the advancement of selective and effective therapeutic agents (Tollefson et al., 2010).

Development of Unnatural Amino Acids

- The synthesis of 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid, an unnatural amino acid, has been explored for its application as a building block in the synthesis of peptidomimetics, illustrating its potential in pharmaceutical research (Bissyris et al., 2005).

Safety and Hazards

The safety information for “2-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .

Mode of Action

It’s known that similar compounds can form linkage isomers, depending on whether the nitrogen atom ortho or para to the carboxylate on c4 in the pyrimidine ring binds the metal ion . This suggests that the compound may interact with its targets in a similar manner.

Result of Action

Similar compounds have been found to have cytotoxic effects, suggesting that this compound may also have potential anticancer properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-2-1-4(12-6)5(13)14/h1-2H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCBMHKAKFAUFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2450782.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)

![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)

![4-[5-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2450788.png)

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]acetamide](/img/structure/B2450793.png)

![Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2450796.png)

![N-(2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2450799.png)

![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)